Tenofovir Disoproxil Fumarate (TDF) is a prodrug of Tenofovir, classified as a nucleotide analogue reverse transcriptase inhibitor (NtRTI). [, , , ] It plays a crucial role in scientific research, particularly in the field of virology, as an antiviral agent against the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). [, , , , , , , , ] TDF acts as a research tool to investigate viral replication, disease progression, and the development of new antiviral therapies.
Tenofovir Disoproxil Isopropoxycarbonyl is synthesized from tenofovir, which was developed by Gilead Sciences Inc. in 1997. It belongs to the class of drugs known as nucleotide reverse transcriptase inhibitors (NRTIs), which are crucial in inhibiting the replication of retroviruses by blocking reverse transcriptase, an enzyme essential for viral replication .
The synthesis of Tenofovir Disoproxil Isopropoxycarbonyl typically involves several key steps:
The molecular structure of Tenofovir Disoproxil Isopropoxycarbonyl features a complex arrangement that includes:
The compound exhibits polymorphism, meaning it can exist in multiple crystalline forms, which can affect its stability and solubility properties .
Tenofovir Disoproxil Isopropoxycarbonyl can undergo various chemical reactions, including:
The mechanism by which Tenofovir Disoproxil Isopropoxycarbonyl acts involves:
Tenofovir Disoproxil Isopropoxycarbonyl is primarily used as an antiviral medication in the treatment and prevention of HIV and HBV infections. Its efficacy has made it a cornerstone in antiretroviral therapy regimens. Additionally, ongoing research explores its potential applications in other viral infections and as part of combination therapies aimed at enhancing antiviral efficacy while reducing resistance development .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2